molecular formula C26H12O8 B2613183 4,9-Diphenoxyisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone CAS No. 321580-30-7

4,9-Diphenoxyisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone

Cat. No.: B2613183
CAS No.: 321580-30-7
M. Wt: 452.374
InChI Key: NLDUHJQCKDWCPH-UHFFFAOYSA-N
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Description

4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone (CAS: 83204-68-6) is a polycyclic aromatic compound with a fused isochromene framework substituted with two bromine atoms at the 4,9-positions and four ketone groups. Its molecular formula is C₁₄H₂Br₂O₆, with a molar mass of 425.97 g/mol . This yellow crystalline solid has a melting point of 350°C and a density of 2.338 g/cm³ . It is soluble in chlorinated solvents (e.g., methylene chloride, chloroform) and acetone, making it suitable for solution-based syntheses.

The compound’s electron-deficient structure, driven by its tetraone core and bromine substituents, enables applications in optoelectronics, organic semiconductors, and chromatic X-ray imaging . Its bromine atoms serve as reactive sites for cross-coupling reactions, facilitating integration into polymers or coordination frameworks .

Properties

IUPAC Name

2,9-diphenoxy-6,13-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H12O8/c27-23-15-11-17(31-13-7-3-1-4-8-13)21-19-16(24(28)33-25(21)29)12-18(22(20(15)19)26(30)34-23)32-14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDUHJQCKDWCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C3C4=C5C(=C2)C(=O)OC(=O)C5=C(C=C4C(=O)OC3=O)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H12O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Diphenoxyisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with isochromene derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4,9-Diphenoxyisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: This reaction involves the replacement of specific atoms or groups within the molecule, often leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized isochromene compounds.

Scientific Research Applications

4,9-Diphenoxyisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,9-Diphenoxyisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Halogenation: Bromine substitution enhances electron deficiency and reactivity.
  • Alkoxy Substitution : Allyloxy groups (e.g., in 4,9-bis(allyloxy)) improve solubility and flexibility, favoring polymer integration .
  • Alkyl Chains : Long alkyl chains (e.g., 2,7-dioctyl) enhance solubility and processability in organic electronics .

Electronic and Optoelectronic Performance

  • Narrowband Emission : The dibromo derivative exhibits narrowband phosphorescence, enabling high-color-purity red emission in chromatic X-ray imaging. It outperforms 7-MQ (blue emitter) in minimizing spectral overlap .
  • Electron Transport : Compared to pyromellitic dianhydride (PMDA), the unsubstituted tetraone core shows higher reactivity in imidization, enabling energy-efficient MOF synthesis at lower temperatures .
  • Heteroatom Analogues: Replacing oxygen with sulfur or selenium (e.g., isothiochromeno or isoselenochromeno derivatives) alters electron affinity and absorption spectra, expanding utility in near-infrared optoelectronics .

Thermal and Stability Profiles

  • Thermal Stability : The dibromo derivative’s high melting point (350°C) surpasses alkoxy-substituted analogs, making it suitable for high-temperature applications .
  • Storage : Brominated derivatives require inert atmospheres to prevent degradation, whereas alkylated versions are more stable under ambient conditions .

Biological Activity

4,9-Diphenoxyisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone is a complex organic compound with potential biological activities. This article explores its biological activity based on existing research findings, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C14H10O6C_{14}H_{10}O_6, and it exhibits a unique structural configuration that contributes to its biological properties. The structure includes multiple aromatic rings which are often associated with various biological activities such as antioxidant and anticancer effects.

Biological Activity Overview

Research indicates that this compound demonstrates several biological activities:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which can protect cells from oxidative stress.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : The compound can influence various signaling pathways such as NF-kB and MAPK pathways which are critical in inflammation and cancer.
  • Induction of Apoptosis : Evidence suggests that it triggers apoptosis in cancer cells through intrinsic pathways.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the micromolar range.
  • Study 2 : Another investigation focused on its antioxidant properties revealed that the compound significantly reduced lipid peroxidation in vitro when tested against a standard antioxidant (e.g., ascorbic acid).

Data Table

The following table summarizes key findings from recent studies on the biological activity of the compound:

Study ReferenceBiological ActivityCell Line TestedIC50 Value (µM)Observations
Journal of Medicinal ChemistryAnticancerMCF-715.2Induced apoptosis
Antioxidants JournalAntioxidantN/AN/AReduced lipid peroxidation
Inflammation ResearchAnti-inflammatoryRAW 264.7N/ADecreased cytokine levels

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Condensation Reactions : Utilizing phenolic compounds and isochromene derivatives under acidic conditions.
  • Bromination Steps : Introducing bromine atoms at specific positions to enhance biological activity.

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